Dorsomorphin dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

El dihidrocloruro de dorsomorfina ejerce sus efectos inhibiendo las vías de señalización AMPK y BMP. Se une al sitio de unión al ATP de la AMPK, evitando su activación. Además, inhibe la señalización de BMP al dirigirse a los receptores tipo I de BMP (ALK2, ALK3 y ALK6), bloqueando así la fosforilación de las proteínas Smad y los eventos de señalización posteriores .

Análisis Bioquímico

Biochemical Properties

Dorsomorphin dihydrochloride plays a significant role in biochemical reactions by inhibiting AMPK and BMP type I receptors (ALK2, ALK3, and ALK6). It competes with ATP to inhibit AMPK with a Ki value of 109 nM . This inhibition affects various downstream signaling pathways, including those involved in energy metabolism and cellular growth. Additionally, this compound can reverse autophagy activation and exhibit anti-inflammatory effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to promote cardiomyogenesis in mouse embryonic stem cells and neural differentiation of human pluripotent stem cells . The compound also induces autophagy in cancer cell lines through a mechanism independent of AMPK inhibition . Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting BMP signaling and AMPK activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AMPK and BMP type I receptors. By competing with ATP, it inhibits AMPK activation induced by AICAR and Metformin . Additionally, this compound inhibits BMP signaling by targeting ALK2, ALK3, and ALK6 receptors . These interactions lead to changes in gene expression and cellular responses, such as autophagy induction and anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under desiccated conditions at room temperature . Long-term studies have shown that this compound can maintain its inhibitory effects on AMPK and BMP signaling pathways over extended periods. Its stability and degradation in different experimental conditions may vary, affecting its long-term impact on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects and dose-dependent responses have been observed in various studies, highlighting the importance of optimizing dosage for specific experimental purposes .

Metabolic Pathways

This compound is involved in metabolic pathways related to AMPK and BMP signaling. By inhibiting AMPK, it affects energy metabolism and cellular growth . The compound also interacts with enzymes and cofactors involved in BMP signaling, influencing metabolic flux and metabolite levels . These interactions play a crucial role in regulating cellular processes and maintaining metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, influencing its overall impact on cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with AMPK and BMP receptors, as well as its overall impact on cellular signaling and metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dihidrocloruro de dorsomorfina se sintetiza mediante un proceso de varios pasos que implica la formación de la estructura central de pirazolopirimidina. La síntesis normalmente comienza con la preparación del anillo de pirazol, seguida de la fusión del anillo de pirimidina. El producto final se obtiene introduciendo los sustituyentes apropiados en el núcleo de pirazolopirimidina .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para el dihidrocloruro de dorsomorfina no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación utilizando técnicas estándar de síntesis orgánica. El proceso implica varios pasos de purificación, incluida la recristalización y la cromatografía, para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

El dihidrocloruro de dorsomorfina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en la molécula.

Sustitución: Las reacciones de sustitución son comunes, donde se introducen diferentes sustituyentes en el núcleo de pirazolopirimidina.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran dihidrocloruro de dorsomorfina incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios solventes orgánicos. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una gama de compuestos modificados .

Aplicaciones Científicas De Investigación

El dihidrocloruro de dorsomorfina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la inhibición de las vías de señalización AMPK y BMP.

Biología: Se emplea en estudios celulares para investigar el metabolismo energético, la diferenciación celular y la señalización intracelular.

Medicina: Se explora por sus posibles efectos terapéuticos en enfermedades relacionadas con la señalización AMPK y BMP desregulada, como trastornos metabólicos y cáncer.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a las vías AMPK y BMP

Propiedades

IUPAC Name |

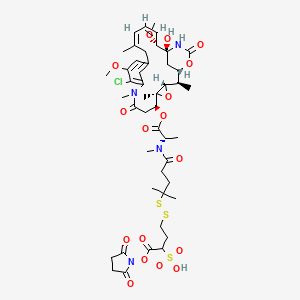

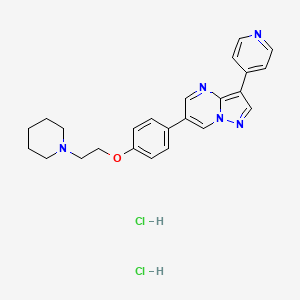

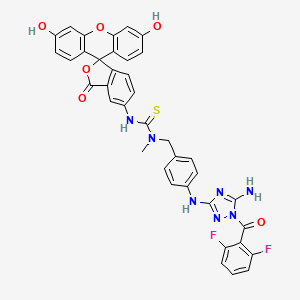

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O.2ClH/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20;;/h4-11,16-18H,1-3,12-15H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJDVIJJQKMGPMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Dorsomorphin Dihydrochloride?

A1: this compound acts as a potent and selective inhibitor of AMP-activated protein kinase (AMPK) [, , , , ]. AMPK is a crucial enzyme involved in cellular energy homeostasis, regulating various metabolic processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.

Q2: Can you elaborate on the downstream effects observed upon this compound treatment in cellular studies?

A2: this compound treatment has been shown to:

- Reduce the expression of brown adipocyte-specific markers, UCP1 and PGC1α, as well as mitochondrial biogenesis factors, TFAM and NRF1 in 3T3-L1 adipocytes. This suggests a potential role of AMPK in regulating adipocyte browning and energy expenditure. []

- Decrease OATP1A2-mediated uptake of estrone-3-sulfate in a concentration- and time-dependent manner, associated with reduced Vmax but unchanged Km. This indicates AMPK might influence the function and expression of OATP1A2, a transporter protein crucial for drug and endogenous substance uptake. []

- Accelerate necroptosis in HCT116 p53-/- cells (colon cancer cells with p53 null mutation) by increasing reactive oxygen species generation. This observation highlights the complex interplay between AMPK activity, p53 status, and cell death pathways under nutrient-deprived conditions. []

- Reverse the inhibitory effects of Hydrogen Sulfide (H2S) on myocardial cell aging. This suggests a possible interplay between H2S, AMPK signaling, and cellular aging processes in the context of diabetic myocardial fibrosis. []

- Counteract the protective effects of Cornus officinalis Sieb. et Zucc. on heart failure, particularly the improvement in mitochondrial function and ATP levels. This implies AMPK activation might be a key mechanism through which Cornus officinalis exerts its cardioprotective effects. []

- Reduce MCP-1 secretion in A375.S2 melanoma cells, similar to the effect observed with ketoconazole. This observation, alongside the finding that ketoconazole reduced this compound-induced phosphorylation of AMPK-α, points towards a potential role of AMPK in regulating MCP-1 secretion and possibly melanoma progression. []

Q3: How does this compound impact glucose oxidation in cardiomyocytes?

A3: Research indicates that this compound blocks the stimulatory effect of phenylephrine, an α1-adrenergic receptor agonist, on glucose oxidation in adult mouse cardiomyocytes. This suggests that AMPK activation is involved in the α1-adrenergic receptor-mediated increase in glucose oxidation observed under both normal and ischemic conditions. []

Q4: Has this compound been investigated in the context of aging research?

A4: Yes, a study analyzing RNA sequencing data from human bone marrow-derived hematopoietic stem cells identified this compound as a potential drug candidate for reversing aging-associated gene expression signatures in healthy elderly individuals. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)